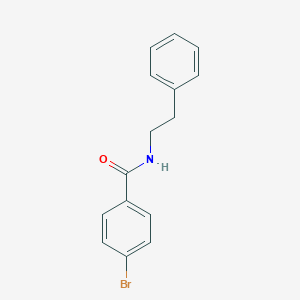

4-bromo-N-(2-phenylethyl)benzamide

Vue d'ensemble

Description

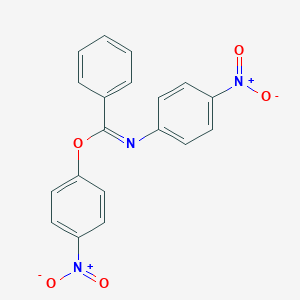

4-Bromo-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14BrNO . It is a derivative of benzamide, which is an important class of compounds in the chemistry of peptides, agrochemicals, drug molecules, and organic material .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine . This reaction yields (S)-4-bromo-N-(1-phenylethyl)benzamide with an excellent yield. In the presence of a Pd(0) catalyst, it reacts with various aryl boronic acids to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Reactions at the benzylic position of the compound involve free radical bromination, nucleophilic substitution, and oxidation . The compound can also undergo reactions with various aryl boronic acids in the presence of a Pd(0) catalyst .Physical and Chemical Properties Analysis

The molecular weight of this compound is 304.18276 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes : 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes have been synthesized and characterized. This includes analyses using FT-IR and NMR spectroscopy, and X-ray diffraction data, indicating these complexes' potential in coordination chemistry and material science (Binzet, Külcü, Flörke, & Arslan, 2009).

Antifungal Activity : Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown significant antifungal activity against several phytopathogenic fungi and yeasts, suggesting their potential use in agriculture and pharmaceutical applications (Ienascu et al., 2018).

Intermolecular Interactions and Structural Analysis : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and related compounds have been reported. These studies provide insights into the structural aspects of such compounds, which are critical for their potential applications in material science and drug design (Saeed et al., 2020).

Antimicrobial Activity : N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested for antimicrobial activity, showing varying degrees of effectiveness against bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Ienascu et al., 2019).

Synthesis of Non-Peptide CCR5 Antagonists : Research into the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including those with a 4-bromo moiety, suggests their potential use in developing novel CCR5 antagonists, which could have implications in treating conditions like HIV (Cheng De-ju, 2014).

Anticonvulsant Activity : Studies have investigated the anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide, which are structurally related to 4-bromo-N-(2-phenylethyl)benzamide, providing insights into their potential therapeutic applications in neurology (Clark & Davenport, 1987).

Anticancer Properties : Research into substituted 2-hydroxy-N-(arylalkyl)benzamides, which are structurally similar, has revealed their potential in inducing apoptosis in cancer cell lines, suggesting avenues for cancer treatment research (Imramovský et al., 2013).

Safety and Hazards

While specific safety data for 4-Bromo-N-(2-phenylethyl)benzamide was not found, benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Propriétés

IUPAC Name |

4-bromo-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALKIRJQYDJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-1-(diphenylhydrazinylidene)ethyl]aniline](/img/structure/B377616.png)

![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(pentafluorophenyl)hydrazine](/img/structure/B377633.png)

![4-[(3-hydroxy-4-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377636.png)

![N'-(3-allyl-4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)hexanohydrazide](/img/structure/B377638.png)

![3-methyl-N-[2,2,2-trichloro-1-(4-ethylphenoxy)ethyl]butanamide](/img/structure/B377647.png)

![3-[Di(4-morpholinyl)phosphorothioyl]-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B377648.png)

![6-Chloro-3-{(3,4-dimethylphenyl)[di(4-morpholinyl)]phosphorimidoyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B377650.png)

![N'-[3-(4-tert-butylphenyl)-2-methylpropylidene]-2-phenylacetohydrazide](/img/structure/B377651.png)